
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a chemical compound that belongs to the class of ketones. It is also known as AZTME and has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the body that are involved in disease processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antifungal and antibacterial properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone in lab experiments is its relatively simple synthesis method. It can be synthesized in good yield using readily available starting materials. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one of the limitations is its relatively limited research data, which makes it difficult to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a pesticide, particularly in the development of new, more environmentally friendly pesticides. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction of 2-(2,4,6-trimethylphenoxy)acetyl chloride with azetidine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-11(2)14(12(3)8-10)17-9-13(16)15-5-4-6-15/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZIQQDCDKYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

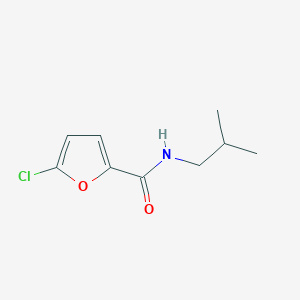

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
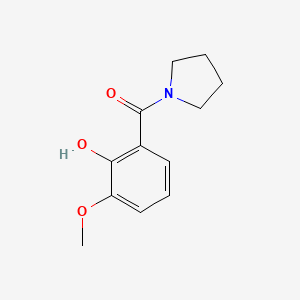



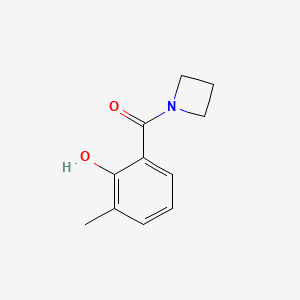


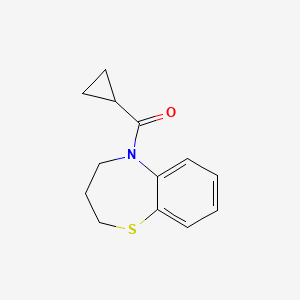
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
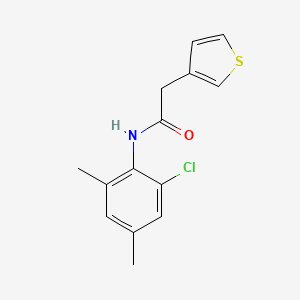
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)